![molecular formula C18H19NO5S2 B2629402 ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 895458-25-0](/img/structure/B2629402.png)

ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

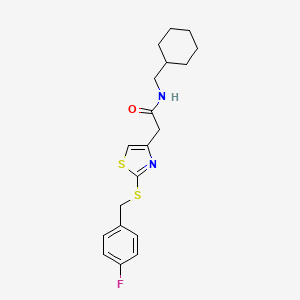

Thiophene derivatives are a class of organic compounds that contain a thiophene ring, a five-membered aromatic ring with one sulfur atom . They are known for their diverse properties and applications, including their use in the synthesis of heterocyclic compounds with promising pharmacological characteristics .

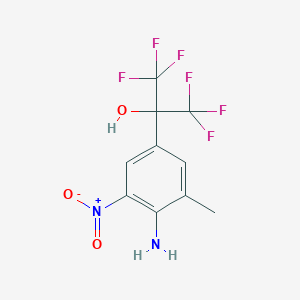

Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also has an acetamido group and a phenylsulfonyl group attached to it, which could influence its reactivity and properties.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiophene derivatives are known to undergo a variety of chemical reactions. For example, they can react with different nucleophiles and electrophiles to form new heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. Thiophene derivatives, in general, are known for their stability and reactivity .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Thiophene derivatives exhibit promising pharmacological properties. Researchers have explored their potential as:

- Anticancer Agents : Some thiophene-based compounds demonstrate anti-cancer activity by inhibiting tumor cell growth or inducing apoptosis .

- Anti-Inflammatory Agents : Thiophenes may mitigate inflammation through various mechanisms .

- Antimicrobial Agents : Certain thiophene derivatives exhibit antibacterial and antifungal properties .

- Antihypertensive Agents : The thiophene ring system has been investigated for its potential in managing hypertension .

- Anti-Atherosclerotic Properties : Some thiophenes may help prevent atherosclerosis .

Organic Electronics and Semiconductors

Thiophenes play a crucial role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them valuable for constructing efficient and flexible electronic devices.

Corrosion Inhibition

Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them essential in various sectors.

Synthetic Methods

Several synthetic methods lead to thiophene derivatives:

- Gewald Reaction : A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .

- Paal–Knorr Reaction : Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Multicomponent Synthesis

Researchers have employed multicomponent synthesis to create novel thiophene derivatives. For instance, the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involved an interesting cyclization reaction .

Other Applications

Beyond the mentioned fields, thiophenes continue to inspire research in areas such as materials science, catalysis, and bioorganic chemistry.

Propiedades

IUPAC Name |

ethyl 2-[[2-(benzenesulfonyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S2/c1-2-24-18(21)16-13-9-6-10-14(13)25-17(16)19-15(20)11-26(22,23)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBYBFRWWPNQHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2629320.png)

![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/no-structure.png)

![(11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2629329.png)

![2-methyl-3-phenyl-N-(m-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2629333.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2629335.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2629341.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2629342.png)